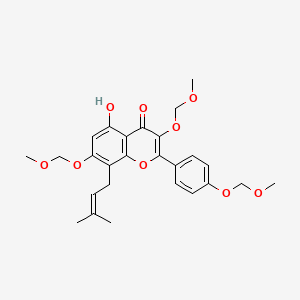
N-Formylglycine-13C2 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Formylglycine-13C2 Ethyl Ester” is a derivative of Glycine . It is used in peptide synthesis . The compound has a linear formula of HCONHCH2COOC2H5 .
Synthesis Analysis
The synthesis of “N-Formylglycine-13C2 Ethyl Ester” involves the use of glycine ethyl ester hydrochloride and methyl formate . The reaction is carried out in a three-necked, round-bottomed flask fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser .Molecular Structure Analysis
The molecular formula of “N-Formylglycine-13C2 Ethyl Ester” is C5H9NO3 . The molecular weight is 131.13 .Physical And Chemical Properties Analysis
“N-Formylglycine-13C2 Ethyl Ester” is a liquid at 20°C . It has a refractive index of 1.453 . The density is 1.15 g/mL at 25°C .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Formylglycine-13C2 Ethyl Ester can be achieved through a multi-step process involving the protection of functional groups, selective 13C labeling, and esterification reactions.", "Starting Materials": [ "Glycine", "13C2-Labeled Formaldehyde", "Ethanol", "Sodium Hydroxide", "Acetic Anhydride", "Sulfuric Acid", "Sodium Bicarbonate" ], "Reaction": [ "Glycine is protected as its tert-butoxycarbonyl (Boc) derivative using Boc2O and NaHCO3 in CH2Cl2.", "The protected glycine is then treated with 13C2-labeled formaldehyde in the presence of NaBH3CN to selectively label the carbonyl carbon.", "After deprotection of the Boc group with H2SO4 in ethanol, the resulting amino acid is converted to its N-formyl derivative using acetic anhydride in the presence of NaHCO3.", "The final step involves esterification of the N-formylglycine with ethyl alcohol using sulfuric acid as a catalyst to yield N-Formylglycine-13C2 Ethyl Ester." ] } | |
CAS RN |
1391051-73-2 |
Product Name |
N-Formylglycine-13C2 Ethyl Ester |
Molecular Formula |
C5H9NO3 |
Molecular Weight |
133.116 |
IUPAC Name |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
InChI Key |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CNC=O |
synonyms |
Dephenethylleccinine A-13C2; Ethyl N-formylglycinate-13C2; Ethyl formamidoacetate-13C2; Ethyl formylaminoacetate-13C2; NSC 14440-13C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)
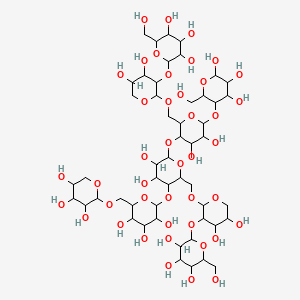
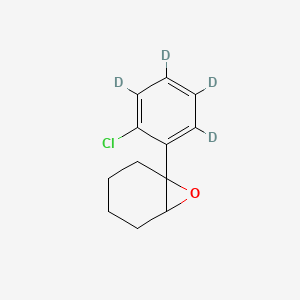
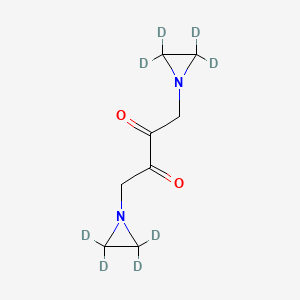
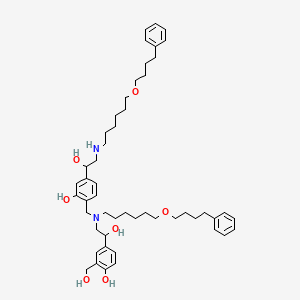
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
